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Compound of Interest

Compound Name: DMA-135 hydrochloride

Cat. No.: B15568683 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing

DMA-135 hydrochloride in high-throughput screening (HTS) for antiviral compounds,

particularly against Enterovirus 71 (EV71) and potentially other RNA viruses like SARS-CoV-2.

Introduction
DMA-135 hydrochloride has emerged as a promising small molecule inhibitor of viral

replication. Its primary mechanism of action against Enterovirus 71 (EV71) involves a novel

RNA-centric approach. DMA-135 binds to the stem-loop II (SLII) structure within the viral

Internal Ribosome Entry Site (IRES), inducing a conformational change in the RNA. This

altered structure enhances the binding of the host protein AU-rich element binding factor 1

(AUF1), leading to the formation of a stable ternary complex (DMA-135-SLII-AUF1).[1][2][3][4]

This complex effectively represses IRES-dependent translation of viral proteins, thereby

inhibiting viral replication.[1][3] Studies have also demonstrated its activity against SARS-CoV-

2, where it is suggested to target viral RNA structures.[5][6]

Mechanism of Action: EV71 Inhibition
The antiviral activity of DMA-135 against EV71 is not based on direct enzymatic inhibition but

rather on the allosteric stabilization of an RNA-protein complex. This unique mechanism makes
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it a valuable tool for screening campaigns targeting viral RNA elements and their interactions

with host factors.
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Caption: Mechanism of DMA-135 hydrochloride in inhibiting EV71 replication.

Data Presentation
Antiviral Activity of DMA-135 Hydrochloride against
Enterovirus 71 (EV71)
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Parameter Cell Line Assay
Concentratio

n (µM)
Result Reference

IRES-

dependent

Translation

(FLuc

Activity)

SF268

Dual-

Luciferase

Reporter

0.1 ~10% decline [1]

IRES-

dependent

Translation

(FLuc

Activity)

SF268

Dual-

Luciferase

Reporter

50 94% decline [2]

Viral Titer

Reduction

SF268

infected with

EV71

(MOI=1)

Plaque Assay

(Vero cells)
0.25

Significant

reduction

(P=0.000485)

[1]

Viral Titer

Reduction

SF268

infected with

EV71

(MOI=1)

Plaque Assay

(Vero cells)
0.5

2-log

reduction
[1]

Viral Titer

Reduction

SF268

infected with

EV71

(MOI=1)

Plaque Assay

(Vero cells)
1

Significant

reduction

(P=0.000167)

[1]

Viral Titer

Reduction

SF268

infected with

EV71

(MOI=1)

Plaque Assay

(Vero cells)
10

Significant

reduction

(P=0.000167)

[1]

Viral Titer

Reduction

SF268

infected with

EV71

(MOI=1)

Plaque Assay

(Vero cells)
50

Significant

reduction

(P=0.000167)

[1]
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Antiviral Activity of DMA-135 Hydrochloride against
Coronaviruses

Virus Cell Line Assay
Concentratio

n (µM)
Result Reference

Human

Coronavirus

OC43

Vero E6 Plaque Assay 100

~1,000-fold

reduction in

virus titer

[6]

SARS-CoV-2 Vero E6 Q-RT-PCR ~10

IC50 of ~10

µM (reduction

in viral RNA)

[6]

SARS-CoV-2 Vero E6
TCID50

Assay
10

Dose-

dependent

reduction in

virus titer

[5][6]

SARS-CoV-2 Vero E6
TCID50

Assay
50

Dose-

dependent

reduction in

virus titer

[5][6]

SARS-CoV-2

5' and 3' UTR

Translation

(FLuc)

Not specified

Dual-

Luciferase

Reporter

10

~50%

reduction in

FLuc activity

[5][6]

SARS-CoV-2

5' and 3' UTR

Translation

(FLuc)

Not specified

Dual-

Luciferase

Reporter

100

90%

reduction in

FLuc activity

[6]

Experimental Protocols
High-Throughput Screening Workflow for Antiviral
Compounds
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The following diagram outlines a general workflow for a high-throughput screening campaign to

identify novel antiviral compounds using a cell-based assay.
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Caption: General workflow for a high-throughput antiviral screening assay.

Protocol 1: EV71 IRES-Dependent Translation Assay
(Dual-Luciferase Reporter)
This assay is designed to identify compounds that specifically inhibit the IRES-mediated

translation of EV71.

Materials:

SF268 cells

Bicistronic reporter plasmid containing Renilla luciferase (RLuc) upstream of the EV71 5'UTR

and Firefly luciferase (FLuc) downstream (RLuc-EV71-5'UTR-FLuc).[1]

In vitro transcription kit

Transfection reagent

DMA-135 hydrochloride (positive control)

Test compounds

96-well plates

Dual-luciferase reporter assay system

Luminometer

Methodology:

RNA Synthesis: In vitro transcribe the dual-luciferase reporter RNA from the pRHF-EV71-

5'UTR plasmid.[1]

Cell Seeding: Seed SF268 cells in 96-well plates to achieve a confluent monolayer on the

day of transfection.

Compound Preparation: Prepare serial dilutions of test compounds and DMA-135
hydrochloride (e.g., from 0.001 to 100 µM).[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7508794/
https://www.benchchem.com/product/b15568683?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7508794/
https://www.benchchem.com/product/b15568683?utm_src=pdf-body
https://www.benchchem.com/product/b15568683?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7508794/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Transfection and Treatment:

Transfect the SF268 cells with the in vitro transcribed RLuc-EV71-5'UTR-FLuc RNA using

a suitable transfection reagent.

Immediately after transfection, add the prepared concentrations of test compounds and

DMA-135 to the respective wells.

Incubation: Incubate the plates for 48 hours.[1]

Luciferase Measurement:

Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-

luciferase reporter assay system and a luminometer.

The RLuc signal, driven by cap-dependent translation, serves as an internal control for cell

viability and non-specific effects.[2]

The FLuc signal represents IRES-dependent translation.[2]

Data Analysis:

Normalize the FLuc activity to the RLuc activity for each well.

Compare the normalized FLuc activity in compound-treated wells to the vehicle control

(e.g., DMSO) to determine the percent inhibition.

Protocol 2: Viral Titer Reduction Assay (Plaque Assay)
This assay quantifies the reduction in infectious virus particles produced in the presence of test

compounds.

Materials:

SF268 cells (for infection)

Vero cells (for plaque formation)

Enterovirus 71 (EV71) stock
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DMA-135 hydrochloride (positive control)

Test compounds

Cell culture medium

Agarose or methylcellulose overlay

Crystal violet staining solution

Methodology:

Cell Infection:

Seed SF268 cells in multi-well plates and grow to confluency.

Infect the cells with EV71 at a multiplicity of infection (MOI) of 1.[1]

Compound Treatment: Immediately after infection, add various concentrations of the test

compounds and DMA-135 hydrochloride to the infected cells.[1]

Incubation: Incubate the infected plates for 24 hours.[1]

Harvest Supernatant: Collect the cell culture supernatant, which contains the progeny virus.

Plaque Assay:

Prepare serial dilutions of the harvested supernatants.

Infect confluent monolayers of Vero cells with the diluted supernatants for 1 hour.

Remove the inoculum and overlay the cells with a medium containing agarose or

methylcellulose to restrict virus spread.

Incubate for 2-3 days until plaques are visible.

Plaque Visualization and Counting:

Fix the cells and stain with crystal violet.
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Count the number of plaques to determine the viral titer (Plaque Forming Units per mL,

PFU/mL).

Data Analysis: Compare the viral titers from compound-treated cells to the vehicle control to

calculate the reduction in viral replication.

Safety Precautions
Standard laboratory safety procedures should be followed when handling cell cultures, viruses,

and chemical compounds. Work with infectious viruses must be conducted in an appropriate

biosafety level (BSL) facility. Researchers should consult the Safety Data Sheet (SDS) for

DMA-135 hydrochloride and other chemicals before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b15568683#the-use-of-dma-135-
hydrochloride-in-high-throughput-screening-for-antiviral-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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